![molecular formula C12H16ClNO4S2 B2897224 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide CAS No. 899982-14-0](/img/structure/B2897224.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide” is a chemical compound that contains a dioxaspiro ring, a thiophene ring, and a sulfonamide group . The dioxaspiro ring is a type of spiro compound where two rings share a single atom, in this case, an oxygen atom . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dioxaspiro ring, the thiophene ring, and the sulfonamide group . The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the dioxaspiro and thiophene rings could influence its solubility, while the sulfonamide group could affect its acidity .Scientific Research Applications
Antiviral Applications
The indole derivatives, which are structurally related to “5-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)thiophene-2-sulfonamide”, have shown promising antiviral activities. These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the treatment of viral infections .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds can be used to treat conditions like arthritis, asthma, and other inflammatory diseases .
Anticancer Activity
The structural complexity of indole derivatives allows them to interact with various biological targets, which is crucial in cancer therapy. They can act as inhibitors for certain pathways that are overactive in cancer cells, thereby slowing down or stopping the progression of the disease .
Antimicrobial Effects
These compounds have also been found to possess antimicrobial properties, which can be harnessed to combat bacterial infections. Their ability to interfere with bacterial cell wall synthesis or protein function makes them valuable in the development of new antibiotics .
Antidiabetic Potential
Indole derivatives have shown potential in the management of diabetes by influencing insulin secretion or insulin sensitivity. This could lead to new therapeutic approaches for diabetes treatment .
Neuroprotective Effects
The neuroprotective effects of indole derivatives make them candidates for the treatment of neurodegenerative diseases. They may protect nerve cells from damage and improve neurological functions .
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c13-10-3-4-11(19-10)20(15,16)14-7-9-8-17-12(18-9)5-1-2-6-12/h3-4,9,14H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVYBWRBHKPOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide |
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